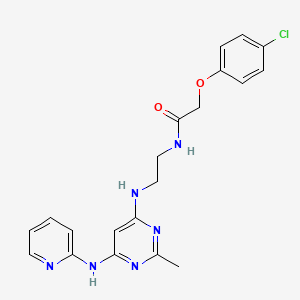
2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C20H21ClN6O2 and its molecular weight is 412.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acetamide is a compound with significant potential in pharmacological applications. Its structure suggests it may interact with various biological targets, making it a candidate for research in fields such as cancer therapy and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H21ClN6O2
- Molecular Weight : 412.9 g/mol
- CAS Number : 1396859-51-0
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Osteoclastogenesis : Studies have shown that related compounds can inhibit the differentiation of osteoclasts, cells responsible for bone resorption. This suggests potential applications in treating osteoporosis and other bone-related diseases .
- Anticancer Activity : The compound's structural similarity to known anticancer agents hints at its potential to induce apoptosis in cancer cells. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancers .
- Antimicrobial Properties : Certain analogs of chlorophenoxy compounds have been evaluated for their antibacterial and antifungal activities, indicating that this class of compounds may also possess similar properties .
Case Studies
- Osteoclast Inhibition : A study on a related compound demonstrated its ability to inhibit osteoclast formation significantly, altering the expression of genes associated with osteoclast differentiation and function . This suggests that this compound could be a viable candidate for further exploration in osteoporosis treatment.
- Anticancer Efficacy : In vitro studies have shown that compounds structurally related to 2-(4-chlorophenoxy)-N-(2-(methyl-pyridinyl-amino)pyrimidinyl)acetamide exhibit potent antiproliferative effects on cancer cell lines. For example, one derivative displayed an IC50 value significantly lower than standard chemotherapeutic agents like irinotecan, indicating strong potential for clinical application .
- Metabolic Effects : Research on thiazolidine derivatives has revealed their ability to enhance insulin sensitivity and modulate glucose uptake in diabetic models, suggesting that similar compounds might influence metabolic pathways beneficially .
Data Table of Biological Activities
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-14-25-18(12-19(26-14)27-17-4-2-3-9-22-17)23-10-11-24-20(28)13-29-16-7-5-15(21)6-8-16/h2-9,12H,10-11,13H2,1H3,(H,24,28)(H2,22,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQHAKQRSHHJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














